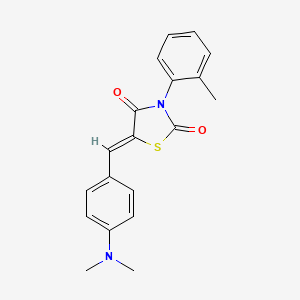
(Z)-5-(4-(dimethylamino)benzylidene)-3-(o-tolyl)thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-5-(4-(dimethylamino)benzylidene)-3-(o-tolyl)thiazolidine-2,4-dione, also known as DMTZ, is a thiazolidinedione derivative that has been widely studied for its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, antitumor, and antidiabetic effects.
Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity
(Z)-5-(4-(dimethylamino)benzylidene)-3-(o-tolyl)thiazolidine-2,4-dione and its derivatives have been explored for their potential antiproliferative activities against various cancer cell lines. Research indicates that specific structural modifications to the thiazolidine-2,4-dione core can significantly influence antiproliferative activity. For instance, the addition of different substituted aromatic sulfonyl chlorides and alkyl halides to the thiazolidine-2,4-dione structure has been shown to enhance antiproliferative effects on carcinoma cell lines, including HeLa, HT-29, MCF-7, and HepG-2 cells. The positioning of the nitro group on the thiazolidinone moiety and the fourth position of the substituted aryl ring are crucial for this activity. Among the synthesized compounds, specific ones demonstrated potent antiproliferative activity across all tested carcinoma cell lines (Chandrappa et al., 2008).
Metabolic Effects
Thiazolidinediones, including benzylidene thiazolidinedione (BTZD) derivatives, have shown promise in modulating metabolic effects, particularly in the context of insulin resistance and diabetes. Studies have investigated the impact of BTZD derivatives on insulin resistance associated with conditions like hyperinsulinemia, hyperglycemia, and hyperlipidemia in animal models. These derivatives have been found to improve insulin sensitivity without causing significant alterations in body weight, suggesting a beneficial role in managing metabolic disorders. Specific BTZD compounds were more effective than rosiglitazone, a known antidiabetic drug, in decreasing insulin levels, highlighting their potential as therapeutic agents (Araújo et al., 2011).
Antidepressant Activity
Research on 5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione, a compound structurally related to (Z)-5-(4-(dimethylamino)benzylidene)-3-(o-tolyl)thiazolidine-2,4-dione, indicates potential antidepressant effects. This compound has shown promising results in antagonizing tetrabenazine-induced ptosis and potentiating levodopa-induced behavioral changes in animal models. These effects were observed without significant inhibition of biogenic amine uptake into synaptosomes or monoamine oxidase activity, suggesting a unique mechanism of action distinct from traditional antidepressants (Wessels et al., 1980).
Antidiabetic and Hypolipidemic Activities
Compounds containing the thiazolidine-2,4-dione moiety, including variations similar to the chemical of interest, have been synthesized and evaluated for their hypoglycemic and hypolipidemic activities. These studies have utilized genetically obese and diabetic mouse models to assess the therapeutic potential. Specific derivatives have shown significant activity in lowering blood glucose and lipid levels, making them potential candidates for treating diabetes and associated metabolic disorders. The structure-activity relationship studies identified essential moieties that contribute to these activities, providing insights for further drug development (Sohda et al., 1982).
Eigenschaften
IUPAC Name |
(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-13-6-4-5-7-16(13)21-18(22)17(24-19(21)23)12-14-8-10-15(11-9-14)20(2)3/h4-12H,1-3H3/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTGHTOIIVWLCW-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=CC=C(C=C3)N(C)C)SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=C(C=C3)N(C)C)/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-(4-(dimethylamino)benzylidene)-3-(o-tolyl)thiazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

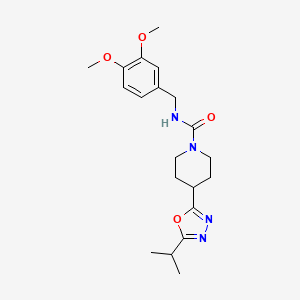
![N-ethyl-N-[2-(methylamino)-2-oxoethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2925751.png)
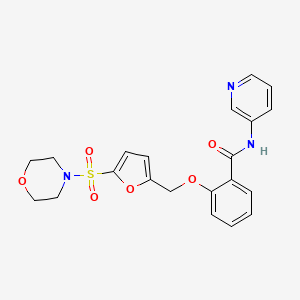
![3-(4-bromophenyl)-3-oxopropanal O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime](/img/structure/B2925754.png)
![ethyl 4-((3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)amino)-4-oxobutanoate](/img/structure/B2925755.png)
![(2Z)-2-[(acetyloxy)imino]-N-(3-chloro-4-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2925757.png)
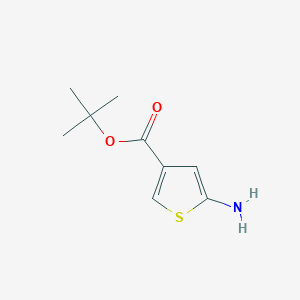
![2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-phenethylacetamide](/img/structure/B2925760.png)
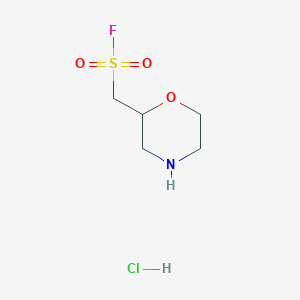
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2925763.png)
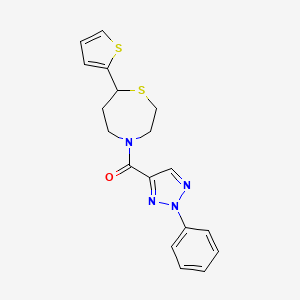
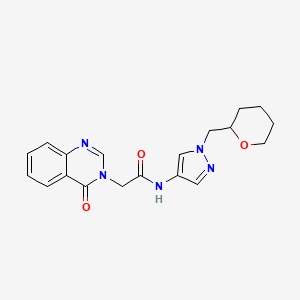
![4-[3-(4-Methylpentan-2-yloxy)propanoyl]morpholine-3-carbonitrile](/img/structure/B2925768.png)
![Ethyl 2-[[(Z)-3-(3-bromophenyl)-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2925770.png)